1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Overview
Description
Scientific Research Applications
Environmental Impact and Biodegradation
- Reductive Dechlorination : A study on the environmental contaminant Methoxychlor, a structurally related compound, and its biodegradation by human intestinal bacterium Eubacterium limosum under anaerobic conditions, highlighting the potential for bioremediation of environmental pollutants (Yim et al., 2008).
Synthesis of Novel Compounds
- Schiff Bases Synthesis : Research on the synthesis of novel Schiff bases using related chemical structures as starting materials, demonstrating the potential for creating compounds with antimicrobial activity (Puthran et al., 2019).
- Organometallic Protection Group : Exploration of the Mo(CO)3 fragment as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands, showcasing advanced methodologies in ligand synthesis (Stößel et al., 1996).
Structural and Molecular Analysis
- Crystal Structure Analysis : Detailed structural analysis of compounds with similar functionalities, contributing to our understanding of molecular conformations and their implications (Rao et al., 2014).
Antimicrobial Activity
- Antimicrobial Compound Synthesis : Synthesis and evaluation of novel compounds for their antimicrobial activity against various bacterial and fungal organisms, pointing towards potential pharmaceutical applications (Kumar et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJNPSGNLVIBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433137 | |
Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503464-99-1 | |
Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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